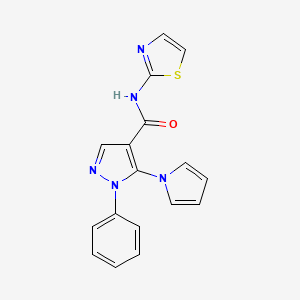

1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

1-Phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a phenyl group at position 1, a pyrrole substituent at position 5, and a thiazol-2-yl carboxamide group. The presence of the thiazole ring and pyrrole moiety may enhance binding affinity to biological targets, such as bacterial enzymes or resistance-modifying proteins .

Properties

IUPAC Name |

1-phenyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c23-15(20-17-18-8-11-24-17)14-12-19-22(13-6-2-1-3-7-13)16(14)21-9-4-5-10-21/h1-12H,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFKFLFSAOMCTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=NC=CS3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

Attachment of the pyrrole ring: This can be done via a coupling reaction, such as a Suzuki or Heck reaction.

Incorporation of the thiazole ring: This step might involve the reaction of a thioamide with a halogenated compound.

Formation of the carboxamide group: This can be achieved through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Table 1: Hydrolysis Conditions and Outcomes

This reactivity aligns with analogous pyrazole-4-carboxamide systems, where hydrolysis proceeds efficiently under both conditions . The carboxylic acid derivative serves as a precursor for esterification or amidation reactions.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-positions (C2/C5). Halogenation and nitration reactions dominate this category.

Key Reactions:

Functionalization of the Thiazole Ring

The 1,3-thiazole component participates in nucleophilic aromatic substitution (NAS) at C4/C5 positions due to electron-withdrawal by the sulfur atom.

Table 2: Thiazole Ring Modifications

| Reaction Type | Reagents | Position Modified | Product Application | Source |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | C4 | Biarylthiazole hybrids | |

| Nitration | HNO₃/AcOH, 50°C | C5 | Nitro-thiazole intermediates |

For example, coupling with 4-fluorophenylboronic acid under Suzuki conditions generates biarylthiazole derivatives with enhanced antimicrobial activity .

Cyclocondensation Reactions

The pyrazole-thiazole scaffold facilitates cyclocondensation with phenacyl bromides to form extended heterocyclic systems.

Example Reaction Scheme :

text1. React with 4-chlorophenacyl bromide in ethanol (reflux, 12 hrs). 2. Form 2-(4-chlorophenyl)-4-(pyrazolyl)thiazole derivative (Yield: 76%).

Key Product Properties:

Oxidation and Reduction

-

Oxidation:

The pyrrole ring is susceptible to oxidation with KMnO₄/H₂SO₄, yielding maleimide derivatives. -

Reduction:

LiAlH₄ reduces the carboxamide to a primary amine, enabling further alkylation or acylation .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Table 3: Activity Trends Post-Modification

Scientific Research Applications

The compound has shown promising results in several biological assays, indicating its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that derivatives of thiazole and pyrrole compounds exhibit notable antimicrobial activity. For instance, studies have synthesized various derivatives from thiazole and evaluated their effectiveness against gram-positive and gram-negative bacteria. The modifications in the structure of these compounds significantly influence their antibacterial properties. Compounds with specific substituents demonstrated enhanced activity, suggesting that structural optimization could lead to more potent antimicrobial agents .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been explored. For example, derivatives containing thiazole rings have been linked to cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of specific signaling pathways, making them candidates for further investigation in cancer therapy .

Anti-inflammatory Effects

There is evidence suggesting that 1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases. This property positions the compound as a potential treatment for conditions characterized by chronic inflammation .

Case Studies

Several case studies highlight the applications of this compound in different fields:

Case Study 1: Antimicrobial Activity

In a study evaluating antimicrobial efficacy, various derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Research

A recent investigation into the anticancer potential of this compound revealed that it effectively inhibited the proliferation of breast cancer cells in vitro. The study utilized flow cytometry to assess apoptosis induction and found a marked increase in early apoptotic cells upon treatment with the compound .

Mechanism of Action

The mechanism of action of 1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved can vary based on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

The following analysis compares the target compound with structurally analogous pyrazole derivatives, focusing on substituent variations, synthetic methodologies, and biological relevance.

Table 1: Structural Comparison of Key Pyrazole Carboxamides

Key Observations :

Substituent Effects: The thiazol-2-yl group in the target compound may improve binding to bacterial targets compared to cyano-pyrazolyl (3a) or pyridinylmethyl (4) derivatives, as thiazoles are known for their role in antimicrobial agents . Pyrrol-1-yl at position 5 (shared with compounds 19 and the target) is associated with moderate polarity, whereas trifluoromethyl (CF₃) groups (3, 6) increase lipophilicity and metabolic resistance .

Synthetic Methods :

- The target compound’s synthesis likely involves coupling a pyrazole-4-carboxylic acid with a thiazol-2-amine, analogous to EDCI/HOBt-mediated amidation used for 3a–3p (68–71% yields) .

- In contrast, trifluoromethyl-substituted analogs (e.g., compound 5) require additional steps, such as triethylamine-mediated coupling in DMF .

Biological Relevance :

- Pyrazole carboxamides with pyrrol-1-yl or thiazolyl groups (target, 19) show promise as antibiotic adjuvants against resistant Acinetobacter baumannii .

- Chlorine-substituted derivatives (e.g., 3a, 3b) exhibit higher melting points (133–174°C), suggesting greater crystallinity and stability , but may lack the target’s specificity for bacterial efflux pumps .

Table 2: Physical and Spectral Data Comparison

Research Implications and Limitations

- The target compound’s thiazol-2-yl group distinguishes it from most analogs, but its biological activity remains underexplored compared to peptide-conjugated (19) or trifluoromethyl derivatives (3, 6) .

- Limited data on solubility and in vivo efficacy necessitate further studies, particularly given the success of related pyrazoles in overcoming antibiotic resistance .

Biological Activity

The compound 1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a member of the pyrazole family, known for its diverse biological activities. This article provides an in-depth exploration of its synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting from simpler pyrazole derivatives. The incorporation of thiazole and pyrrole moieties enhances its biological profile. The synthesis methods can include:

- Condensation Reactions : Utilizing thiazole and pyrrole derivatives to form the core structure.

- Functionalization : Modifying the carboxamide group to enhance solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown promising activity against various bacteria including E. coli and Staphylococcus aureus .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | Antibacterial against E. coli, S. aureus |

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. The compound's structure suggests potential activity in this area, similar to other pyrazoles that have demonstrated inhibition of pro-inflammatory cytokines .

Anticancer Activity

Some studies have reported that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to 1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7) .

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 0.08 | |

| Cytotoxicity | Various cancer lines | Low µM range |

Cannabinoid Receptor Modulation

Research has also indicated that related compounds can act as ligands for cannabinoid receptors (CB), showing potential for therapeutic applications in appetite regulation and pain management . The affinity for CB receptors suggests a multifaceted biological profile.

Case Studies

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives:

- Study on Antimicrobial Properties : A series of pyrazole derivatives were synthesized and tested for their antibacterial activity against gram-positive and gram-negative bacteria. One compound showed significant activity comparable to standard antibiotics .

- Anti-inflammatory Evaluation : A study assessed the anti-inflammatory properties of various pyrazole compounds by measuring their ability to inhibit TNF-alpha and IL-6 production in vitro. Results indicated that certain modifications to the pyrazole structure enhanced anti-inflammatory effects significantly .

Q & A

Q. (Basic) What synthetic routes are commonly employed to prepare 1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide?

A multi-step approach is typically used, starting with cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine to form the pyrazole core. Subsequent functionalization involves coupling the pyrrole and thiazole moieties. For example, cyclization using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) can introduce heterocyclic substituents . Purification via column chromatography (silica gel) and recrystallization (ethanol) ensures high purity. Monitoring reactions with TLC and validating intermediates via IR and NMR spectroscopy are critical .

Q. (Advanced) How can reaction conditions be optimized to enhance yield and reduce byproducts?

Optimization involves adjusting solvent systems, catalyst loadings, and temperature. For instance, refluxing in glacial acetic acid with excess 2,5-dimethoxytetrahydrofuran improves cyclization efficiency for thiadiazole derivatives . Kinetic studies using HPLC or GC-MS can identify side reactions, while computational tools (e.g., quantum chemical calculations) predict optimal pathways . Taguchi experimental design may systematically evaluate variables like pH and stoichiometry .

Structural and Spectral Analysis

Q. (Basic) Which spectroscopic techniques are essential for characterizing this compound?

Q. (Advanced) How can X-ray crystallography resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction determines dihedral angles between aromatic rings and hydrogen-bonding networks. For example, a pyrazole derivative exhibited dihedral angles of 16.83°–51.68° between substituents, validated via refinement using SHELXL . Hydrogen atoms are refined via riding models, and disorder is resolved using SQUEEZE in PLATON .

Biological Activity and Mechanism

Q. (Basic) What in vitro assays are suitable for evaluating enzyme inhibition?

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .

- Cellular Uptake : Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify permeability via liquid scintillation .

Q. (Advanced) How can molecular docking address discrepancies between computational and experimental bioactivity data?

Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases). Discrepancies arise from solvent effects or protein flexibility; free-energy perturbation (FEP) calculations refine predictions . Experimental validation via isothermal titration calorimetry (ITC) resolves conflicting results .

Stability and Degradation

Q. (Advanced) What methodologies assess hydrolytic stability of the carboxamide group?

- pH-Dependent Studies : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC .

- Activation Energy Calculation : Arrhenius plots from accelerated stability studies (40–60°C) predict shelf life .

Structure-Activity Relationship (SAR)

Q. (Advanced) How can substituent modifications on the pyrazole ring enhance target selectivity?

Systematic substitutions (e.g., electron-withdrawing groups on the phenyl ring) improve binding to hydrophobic enzyme pockets. For example, nitro groups increase electrophilicity, enhancing kinase inhibition . Comparative studies with analogs (e.g., 5-methyl-1-phenyl derivatives) reveal steric and electronic effects via QSAR models .

Data Contradiction and Validation

Q. (Advanced) How should conflicting solubility data in polar vs. nonpolar solvents be resolved?

- DSC Analysis : Measures melting points to detect polymorphic forms affecting solubility .

- Solubility Parameter Calculations : Hansen solubility parameters (δ) predict miscibility in solvent blends .

Computational Design

Q. (Advanced) Can machine learning accelerate reaction optimization for this compound?

Yes. ICReDD’s workflow integrates quantum mechanics (QM) calculations with Bayesian optimization to predict reaction outcomes. For example, transition-state searches identify rate-limiting steps, while neural networks recommend optimal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.